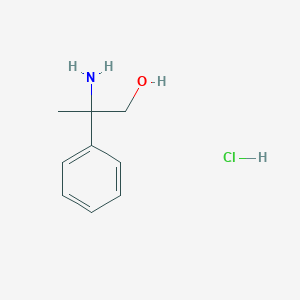

2-Amino-2-phenylpropan-1-ol hydrochloride

Description

The exact mass of the compound 2-Amino-2-phenylpropan-1-ol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-2-phenylpropan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-phenylpropan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-9(10,7-11)8-5-3-2-4-6-8;/h2-6,11H,7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOKXDKAZQFCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18110-40-2 | |

| Record name | 2-amino-2-phenylpropan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-2-phenylpropan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Interest

2-Amino-2-phenylpropan-1-ol, a structural analog of biologically active phenylethanolamines, presents a compelling scaffold for medicinal chemistry and drug development. Its strategic placement of an amino group and a phenyl ring on a quaternary carbon, alongside a primary alcohol, offers unique steric and electronic properties. This guide, intended for the discerning researcher, provides a comprehensive overview of a robust synthetic route to its hydrochloride salt and a detailed protocol for its thorough characterization, ensuring both purity and structural confirmation.

I. Strategic Synthesis: From Amino Acid to Amino Alcohol

The synthesis of 2-Amino-2-phenylpropan-1-ol hydrochloride is most effectively achieved through the reduction of the readily available starting material, 2-amino-2-phenylpropanoic acid. This strategy leverages the stability of the amino acid and employs a powerful reducing agent to selectively convert the carboxylic acid functionality to a primary alcohol.

A. The Synthetic Pathway: A Two-Step Approach

The overall synthetic strategy involves two key transformations: the esterification of the starting amino acid followed by the reduction of the resulting ester. The final step is the formation of the hydrochloride salt to enhance stability and facilitate handling.

Caption: Synthetic workflow for 2-Amino-2-phenylpropan-1-ol HCl.

B. Experimental Protocols

Part 1: Esterification of 2-Amino-2-phenylpropanoic Acid

This initial step converts the carboxylic acid to its methyl ester, which is more amenable to reduction by lithium aluminum hydride.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-2-phenylpropanoic acid (1 equivalent) in methanol (10 volumes).

-

Acid Catalyst: Carefully add concentrated sulfuric acid (0.2 equivalents) dropwise to the stirred suspension at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-amino-2-phenylpropanoate. This product can often be used in the next step without further purification.

Causality Behind Experimental Choices: The use of methanol as both solvent and reactant, with sulfuric acid as a catalyst, is a classic Fischer esterification method.[1][2] The acidic conditions protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. Neutralization and extraction are crucial to remove the acid catalyst and isolate the ester.

Part 2: Reduction of Methyl 2-amino-2-phenylpropanoate

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols.[3]

Protocol:

-

Inert Atmosphere: Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

LiAlH₄ Suspension: Suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (15 volumes) in the reaction flask and cool to 0 °C in an ice bath.

-

Substrate Addition: Dissolve the methyl 2-amino-2-phenylpropanoate (1 equivalent) in anhydrous THF (5 volumes) and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams. This procedure, known as the Fieser workup, is critical for safely neutralizing the reactive hydride and precipitating the aluminum salts.[3]

-

Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF.

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-Amino-2-phenylpropan-1-ol as a free base.

Causality Behind Experimental Choices: The use of an inert atmosphere is paramount when working with LiAlH₄, as it reacts violently with moisture. THF is an ideal solvent due to its ability to solvate the hydride reagent and its relatively high boiling point for reflux. The Fieser workup is a well-established and safe method for quenching LiAlH₄ reactions, resulting in an easily filterable solid.

Part 3: Formation of the Hydrochloride Salt

Conversion to the hydrochloride salt enhances the compound's stability and crystallinity, simplifying its purification and handling.[4]

Protocol:

-

Dissolution: Dissolve the crude 2-Amino-2-phenylpropan-1-ol free base in a minimal amount of isopropanol or diethyl ether.

-

Acidification: To the stirred solution, add a solution of hydrochloric acid in diethyl ether (2M) dropwise until the pH of the solution is acidic (test with pH paper).

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as isopropanol/diethyl ether.[5]

Causality Behind Experimental Choices: The use of a non-polar solvent like diethyl ether promotes the precipitation of the ionic hydrochloride salt. Isopropanol can be used as a co-solvent to aid in the initial dissolution of the free base. Recrystallization is a standard technique for purifying solid organic compounds.

II. Rigorous Characterization: Confirming Identity and Purity

Thorough characterization is essential to confirm the structure and assess the purity of the synthesized 2-Amino-2-phenylpropan-1-ol hydrochloride. A combination of spectroscopic and physical methods should be employed.

A. Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ClNO | [6][7] |

| Molecular Weight | 187.67 g/mol | [6][7] |

| Appearance | White to off-white solid | General Observation |

| Melting Point | Data not consistently available for this specific isomer; related isomers have melting points in the range of 140-195 °C.[4][8] |

B. Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[9][10]

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons and their neighboring protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.0-4.2 | Singlet | 2H | Methylene protons (-CH₂OH) |

| ~2.5-3.0 (broad) | Singlet | 3H | Amino protons (-NH₃⁺) |

| ~1.6 | Singlet | 3H | Methyl protons (-CH₃) |

| (solvent dependent) | Singlet | 1H | Hydroxyl proton (-OH) |

-

¹³C NMR (Carbon NMR): Provides information about the different types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~140-145 | Aromatic quaternary carbon (C-Ar) |

| ~128-130 | Aromatic methine carbons (CH-Ar) |

| ~70-75 | Methylene carbon (-CH₂OH) |

| ~60-65 | Quaternary carbon (C-NH₃⁺) |

| ~25-30 | Methyl carbon (-CH₃) |

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[7]

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3500 (broad) | O-H stretch (alcohol) |

| 2800-3200 | N-H stretch (ammonium) |

| 3000-3100 | C-H stretch (aromatic) |

| 2850-2950 | C-H stretch (aliphatic) |

| 1500-1600 | C=C stretch (aromatic) |

| 1000-1200 | C-O stretch (alcohol) |

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[6]

-

Expected Molecular Ion Peak (M+H)⁺: m/z = 152.1 (for the free base)

C. Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final compound. A high-purity sample should show a single major peak.

III. Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Handling of Reagents:

-

Lithium Aluminum Hydride (LiAlH₄): Extremely reactive with water and protic solvents. Handle under an inert atmosphere.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

A specific Material Safety Data Sheet (MSDS) for 2-Amino-2-phenylpropan-1-ol hydrochloride should be consulted before commencing any work.[8] General hazards for similar amino alcohols include skin and eye irritation.

IV. Conclusion: A Foundation for Further Discovery

This guide has outlined a detailed and reliable pathway for the synthesis and characterization of 2-Amino-2-phenylpropan-1-ol hydrochloride. By following these protocols and understanding the rationale behind the experimental choices, researchers can confidently produce and validate this valuable chemical entity. The thorough characterization data provided serves as a benchmark for quality control, ensuring the integrity of the material for subsequent applications in drug discovery and development. This foundational knowledge empowers scientists to further explore the potential of this and related molecules in the quest for novel therapeutics.

References

Sources

- 1. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]

- 2. BRPI0808668A2 - PROCESS FOR THE PREPARATION OF AMINO ACID METHYL ESTERS - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-1-phenylpropan-1-ol hydrochloride | C9H14ClNO | CID 9065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride | C9H14ClNO | CID 12218596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. scispace.com [scispace.com]

chemical properties and structure of 2-Amino-2-phenylpropan-1-ol hydrochloride

An In-depth Technical Guide to 2-Amino-2-phenylpropan-1-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2-Amino-2-phenylpropan-1-ol hydrochloride (CAS No: 18110-40-2).[1][2] It is designed for researchers and drug development professionals who require a deep technical understanding of this chiral building block. The guide details spectroscopic characterization methods, a plausible synthetic route, and a robust analytical workflow for quality control, emphasizing the scientific rationale behind the described protocols.

Introduction and Structural Elucidation

2-Amino-2-phenylpropan-1-ol hydrochloride is a chiral amino alcohol. Structurally, it is an analog of the more commonly known phenylpropanolamine (norephedrine), but with a critical distinction: both the amino group and the phenyl group are attached to the same carbon atom (C2), which is a quaternary chiral center. This structural arrangement makes it a valuable precursor in asymmetric synthesis, particularly for pharmaceuticals where specific stereochemistry is crucial for biological activity.[3]

The hydrochloride salt form enhances the compound's stability and water solubility, making it more amenable to handling and formulation.

Molecular Structure

The core structure consists of a propanol backbone with a phenyl and an amino group at the C2 position. The presence of a single chiral center at C2 means the compound can exist as two enantiomers: (S)-2-Amino-2-phenylpropan-1-ol and (R)-2-Amino-2-phenylpropan-1-ol.

Caption: Molecular structure of 2-Amino-2-phenylpropan-1-ol hydrochloride, highlighting the chiral center.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties is fundamental for the compound's application in synthesis and formulation.

Physicochemical Properties

The key properties of 2-Amino-2-phenylpropan-1-ol hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 18110-40-2 | [1][2] |

| Molecular Formula | C₉H₁₄ClNO | [2] |

| Molecular Weight | 187.67 g/mol | [2] |

| IUPAC Name | 2-amino-2-phenylpropan-1-ol;hydrochloride | [4] |

| Appearance | White to off-white solid (Typical) | General Knowledge |

| Solubility | Soluble in water and lower alcohols | General Knowledge |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural verification. The protonated amino group in the hydrochloride salt can influence the chemical shifts of nearby protons.[5]

-

¹H NMR (in D₂O): Expected signals would include a singlet for the methyl (CH₃) protons, a singlet or AB quartet for the methylene (CH₂OH) protons, and a multiplet for the aromatic protons of the phenyl group. The amine and hydroxyl protons may exchange with D₂O.

-

¹³C NMR (in D₂O): Key signals would correspond to the methyl carbon, the methylene carbon, the quaternary C2 carbon, and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

-

O-H Stretch: A broad band around 3200-3400 cm⁻¹.

-

N-H Stretch: A broad band for the ammonium salt (NH₃⁺) typically appears in the 2800-3200 cm⁻¹ region, often overlapping with C-H stretches.

-

C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the free base. Under Electron Ionization (EI), the molecular ion peak for the free base (C₉H₁₃NO) would be at m/z 151.10.[4] Common fragments would result from the loss of the CH₂OH group or cleavage adjacent to the phenyl ring.

Synthesis and Analytical Workflow

The synthesis and subsequent analysis of 2-Amino-2-phenylpropan-1-ol hydrochloride require precise control to ensure high purity and the desired stereochemical outcome if a specific enantiomer is targeted.

Proposed Synthetic Pathway

A common and efficient method for synthesizing α-amino alcohols is through the reductive amination of a corresponding α-hydroxy ketone precursor.[6][7] This approach offers good control and can be adapted for stereoselectivity with the use of chiral catalysts.

Caption: Proposed synthesis workflow via reductive amination.

Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis. Causality: The choice of Raney Nickel is due to its high activity in hydrogenating imines under relatively mild conditions.[6] The final step using anhydrous HCl in isopropanol is critical to precipitate the hydrochloride salt while leaving potential non-basic impurities in solution.

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 1-hydroxy-1-phenylpropan-2-one in a suitable alcohol solvent like methanol.

-

Catalyst Addition: Add a catalytic amount of Raney Nickel (approx. 5-10% by weight) to the solution.

-

Amination: Cool the mixture and saturate it with anhydrous ammonia gas.

-

Hydrogenation: Seal the vessel and pressurize with hydrogen gas (e.g., 50-100 psi). Heat the reaction mixture (e.g., 40-60 °C) with vigorous stirring. Monitor the reaction progress by observing hydrogen uptake.

-

Workup: Once the reaction is complete, cool the vessel, vent the hydrogen, and filter the mixture through celite to remove the catalyst.

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-2-phenylpropan-1-ol free base.

-

Salt Formation: Dissolve the crude base in isopropanol. Slowly add a solution of anhydrous hydrogen chloride in isopropanol until the solution is acidic.

-

Crystallization: Cool the mixture to induce crystallization of the hydrochloride salt.

-

Purification: Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum. Recrystallization from a suitable solvent system may be performed for higher purity.[8]

Analytical Workflow for Quality Control

A robust analytical workflow is crucial to validate the identity, purity, and quality of the final product. This system ensures that the material meets the stringent requirements for research and drug development.

Caption: Self-validating analytical workflow for quality control.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is designed for determining the purity of 2-Amino-2-phenylpropan-1-ol hydrochloride. Trustworthiness: The method includes system suitability parameters (e.g., tailing factor, theoretical plates) to ensure the chromatographic system is performing correctly before analyzing any samples, which is a cornerstone of a self-validating system.[9]

-

Instrumentation: HPLC with UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.

Storage and Stability

2-Amino-2-phenylpropan-1-ol hydrochloride is a stable crystalline solid. However, to ensure long-term integrity, it should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated (2-8°C).[3][10] As an amino alcohol, it is susceptible to oxidation and degradation under harsh conditions of heat or pH.

Conclusion

2-Amino-2-phenylpropan-1-ol hydrochloride is a key chemical entity with significant potential in synthetic chemistry. Its proper characterization and quality control are paramount. This guide has detailed its fundamental chemical and structural properties, provided a robust framework for its synthesis, and outlined a comprehensive, self-validating analytical workflow. By understanding the causality behind the experimental choices, from synthesis to final analysis, researchers can confidently utilize this compound in their development programs.

References

-

PubChem. (n.d.). 2-Amino-1-phenylpropan-1-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.

-

PubChem. (n.d.). (1R,2S)-2-amino-1-phenylpropan-1-ol;hydron;chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Veeprho. (n.d.). (1S,2S)-2-amino-1-phenylpropan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-phenylpropan-1-one;hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (S)-2-Amino-2-phenylpropan-1-ol hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-phenylpropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.

-

ResearchGate. (2018). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Retrieved from [Link]

-

Al-Tannak, N. F., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Future Journal of Pharmaceutical Sciences, 10(1), 23. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2018). Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of (1S,2R,2′S)-(+)-2-(2′-butylamino)-1-phenyl-1-propanol HCl (1b′). Retrieved from [Link]

-

MDPI. (2021). Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Retrieved from [Link]

-

CrystEngComm. (2016). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid.... Retrieved from [Link]

Sources

- 1. 2-AMINO-2-PHENYLPROPAN-1-OL HCL | 18110-40-2 [chemicalbook.com]

- 2. 2-AMINO-2-PHENYLPROPAN-1-OL HCL CAS#: 18110-40-2 [m.chemicalbook.com]

- 3. (S)-2-Amino-2-phenylpropan-1-ol hydrochloride [myskinrecipes.com]

- 4. 2-Amino-2-phenylpropan-1-ol | C9H13NO | CID 349733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride - Google Patents [patents.google.com]

- 9. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biosynth.com [biosynth.com]

Navigating the Spectroscopic Labyrinth: A Technical Guide to 2-Amino-2-phenylpropan-1-ol Hydrochloride

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed technical framework for the spectroscopic characterization of 2-Amino-2-phenylpropan-1-ol hydrochloride (CAS No: 18110-40-2). As a compound with limited publicly available spectral data, this document serves as both a predictive analysis and a methodological blueprint for researchers encountering this molecule. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, drawing upon fundamental principles of spectroscopy and providing a comparative analysis with its common structural isomer, Phenylpropanolamine.

Introduction: The Challenge of Isomeric Specificity

2-Amino-2-phenylpropan-1-ol hydrochloride is a structural isomer of the well-known decongestant, Phenylpropanolamine (norephedrine/norpseudoephedrine). The critical distinction lies in the substitution pattern on the propane backbone: in our compound of interest, both the amino and phenyl groups are attached to the same carbon atom (C2), whereas in Phenylpropanolamine, they are on adjacent carbons (C1 and C2). This seemingly subtle difference has profound implications for the molecule's chemical and physical properties, and consequently, its spectroscopic signature. Accurate structural confirmation is therefore paramount to avoid misidentification.

This guide will equip the researcher with the necessary knowledge to confidently identify and characterize 2-Amino-2-phenylpropan-1-ol hydrochloride.

Predicted Spectroscopic Data and Interpretation

Due to the scarcity of published experimental spectra for 2-Amino-2-phenylpropan-1-ol hydrochloride, this section provides a detailed prediction of the key spectral features. These predictions are based on established principles of organic spectroscopy and an analysis of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 2-Amino-2-phenylpropan-1-ol hydrochloride, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative. The key signals and their predicted chemical shifts (in ppm, relative to TMS) in a common solvent like DMSO-d₆ are outlined below.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| Phenyl-H | 7.2 - 7.5 | Multiplet | 5H | Aromatic protons of the phenyl group. |

| -OH | ~5.0 | Singlet (broad) | 1H | The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature. |

| -CH₂- | ~3.5 | Singlet | 2H | The two protons of the CH₂ group are diastereotopic and may appear as two doublets (an AB quartet) if rotation is restricted. However, a singlet is also possible. |

| -NH₃⁺ | 8.0 - 9.0 | Singlet (broad) | 3H | The protons of the ammonium group will be deshielded and will likely exchange with any residual water in the solvent, leading to a broad signal. |

| -CH₃ | ~1.5 | Singlet | 3H | The methyl group protons will appear as a singlet as there are no adjacent protons to couple with. |

Expert Insight: The most telling feature in the ¹H NMR spectrum that distinguishes 2-Amino-2-phenylpropan-1-ol from its Phenylpropanolamine isomer is the presence of a singlet for the methyl group and a singlet (or AB quartet) for the methylene group. In Phenylpropanolamine, the methyl group would be a doublet and the methylene protons would be part of a more complex spin system.

2.1.2. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Phenyl C (quaternary) | 140 - 145 | The carbon atom of the phenyl ring attached to the C2 of the propane chain. |

| Phenyl C-H | 125 - 130 | Aromatic carbons. Expect three signals due to symmetry. |

| C2 (quaternary) | 60 - 65 | The carbon atom bonded to the amino, phenyl, methyl, and methylene groups. |

| C1 (-CH₂OH) | 65 - 70 | The carbon of the primary alcohol. |

| C3 (-CH₃) | 25 - 30 | The methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. For 2-Amino-2-phenylpropan-1-ol hydrochloride, the IR spectrum will be characterized by the following key absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |

| O-H stretch | 3200 - 3600 | Strong | Broad |

| N-H stretch | 2800 - 3100 | Medium | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Sharp |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Sharp |

| C=C stretch (aromatic) | 1450 - 1600 | Medium | Sharp |

| C-N stretch | 1000 - 1250 | Medium | |

| C-O stretch | 1000 - 1200 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for determining the molecular weight and confirming the molecular formula.

For 2-Amino-2-phenylpropan-1-ol hydrochloride, under electrospray ionization (ESI) in positive mode, the most prominent ion observed would be the molecular ion of the free base [M+H]⁺.

-

Expected [M+H]⁺ (for C₉H₁₃NO): m/z = 152.11

Common fragmentation patterns would involve the loss of water (-18) from the molecular ion, or cleavage of the C-C bonds in the propane chain.

Methodological Protocols: A Self-Validating Workflow

For researchers synthesizing or analyzing 2-Amino-2-phenylpropan-1-ol hydrochloride, the following step-by-step methodologies are recommended to ensure data integrity and accurate characterization.

NMR Sample Preparation and Acquisition

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the hydrochloride salt and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Acquisition Parameters:

-

¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A spectral width of -2 to 12 ppm is typically adequate.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

2D NMR: If further confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

-

IR Spectroscopy Protocol (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry Protocol (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Parameters: Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and strong signal for the [M+H]⁺ ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 2-Amino-2-phenylpropan-1-ol hydrochloride.

Caption: A typical workflow for spectroscopic analysis.

Conclusion

While experimental spectroscopic data for 2-Amino-2-phenylpropan-1-ol hydrochloride is not widely disseminated, a combination of predictive analysis based on fundamental principles and a robust, self-validating experimental workflow can ensure its unambiguous identification. The key to its characterization lies in the careful application of NMR, IR, and MS techniques and a thorough comparison with the expected spectral features of its common isomers. This guide provides the necessary framework for researchers to confidently navigate the spectroscopic analysis of this unique molecule.

References

At present, no direct publications featuring the complete experimental spectroscopic data for 2-Amino-2-phenylpropan-1-ol hydrochloride have been identified. The information presented is based on established principles of spectroscopic interpretation.

solubility of 2-Amino-2-phenylpropan-1-ol hydrochloride in different solvents

An In-depth Technical Guide to the Solubility of 2-Amino-2-phenylpropan-1-ol Hydrochloride

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of an active pharmaceutical ingredient's (API) physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimate therapeutic efficacy. This guide provides a deep dive into the solubility characteristics of 2-Amino-2-phenylpropan-1-ol hydrochloride (C₉H₁₄ClNO), a molecule of interest in pharmaceutical synthesis. Moving beyond a simple data sheet, this document elucidates the fundamental principles governing its solubility, provides a robust framework for its experimental determination, and offers predictive insights based on its molecular structure.

Molecular Profile: 2-Amino-2-phenylpropan-1-ol Hydrochloride

2-Amino-2-phenylpropan-1-ol hydrochloride is the salt form of an amino alcohol. Its structure features a chiral center, a primary alcohol, a primary amine (protonated as an ammonium salt), and a phenyl group.[1][2] This combination of a non-polar aromatic ring with highly polar functional groups—the hydroxyl and the ammonium chloride—creates a molecule with distinct amphiphilic characteristics that dictate its interactions with various solvents. The hydrochloride salt form is specifically designed to enhance aqueous solubility, a common strategy for amine-containing drug substances.[3][4][5]

Chemical Structure:

-

IUPAC Name: 2-amino-2-phenylpropan-1-ol;hydrochloride[1]

-

Molecular Formula: C₉H₁₄ClNO

-

Molecular Weight: 187.67 g/mol [1]

Theoretical Framework for Solubility

The dissolution of a crystalline solid like 2-Amino-2-phenylpropan-1-ol hydrochloride into a solvent is a complex thermodynamic process. It can be understood as the net result of two competing energy contributions: the energy required to break the solute-solute and solvent-solvent interactions (endothermic) and the energy released upon the formation of new solute-solvent interactions (exothermic).[6][7][8]

The Energetics of Dissolution

-

Lattice Energy (Endothermic): Significant energy is required to overcome the strong electrostatic forces holding the ammonium cations (R-NH₃⁺) and chloride anions (Cl⁻) together in the crystal lattice.

-

Solvent Cavitation (Endothermic): Energy is needed to break the intermolecular bonds between solvent molecules (e.g., hydrogen bonds in water) to create a cavity for the solute to enter.

-

Solvation Energy (Exothermic): Energy is released when the ions and polar groups of the solute form favorable interactions with the solvent molecules. For this compound, this involves ion-dipole interactions between the R-NH₃⁺ and Cl⁻ ions and polar solvent molecules, as well as hydrogen bonding involving the -OH and -NH₃⁺ groups.[9]

The overall enthalpy of the solution (ΔH_sol) determines whether the process is net endothermic or exothermic. For a salt to dissolve, the Gibbs free energy change (ΔG_sol = ΔH_sol - TΔS_sol) must be negative. The significant increase in entropy (ΔS_sol) that occurs when a highly ordered crystal breaks down into freely moving solvated ions often drives the dissolution process, even if it is endothermic.[6]

Predicting Solubility Based on Solvent Class

The principle of "like dissolves like" provides a foundational, qualitative prediction of solubility.[10] The polarity and hydrogen-bonding capability of the solvent are the most critical factors.[11]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by having O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors.

-

Prediction: High Solubility. 2-Amino-2-phenylpropan-1-ol hydrochloride is expected to be highly soluble in these solvents.[4][12][13] Water, with its high dielectric constant, is particularly effective at shielding the separated ions.[11] The solvent's hydroxyl groups can form strong hydrogen bonds with the solute's hydroxyl and ammonium groups and effectively solvate the chloride anion.

-

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments but lack O-H or N-H bonds, meaning they are hydrogen bond acceptors but not donors.[14]

-

Prediction: Moderate to Good Solubility. These solvents can effectively solvate the ammonium cation via dipole interactions. However, their ability to solvate the small chloride anion is less efficient compared to protic solvents, which may limit overall solubility.

-

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and lack significant dipole moments.

-

Prediction: Poor to Insoluble. The energy required to break the strong ionic bonds of the salt's crystal lattice is not compensated by the weak van der Waals forces that would form between the solute and a non-polar solvent. The highly polar nature of the salt makes it incompatible with these environments.[5]

-

The interplay of these interactions is visualized in the diagram below.

Caption: Key intermolecular forces in the dissolution of 2-Amino-2-phenylpropan-1-ol HCl in water.

Gold Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To obtain reliable, quantitative solubility data, a robust experimental method is essential. The saturation shake-flask method is widely regarded as the gold standard for determining equilibrium solubility and is referenced in the United States Pharmacopeia (USP).[15][16][17]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the solvent is at its maximum, representing the equilibrium solubility. The concentration is then measured in the supernatant after separating the undissolved solid.[15]

Step-by-Step Methodology

-

Preparation: Add an excess of solid 2-Amino-2-phenylpropan-1-ol hydrochloride to a series of vials, each containing a known volume of the desired solvent. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation.

-

Equilibration: Seal the vials securely and place them in a constant-temperature shaker bath (e.g., at 25 °C and 37 °C, common temperatures for pharmaceutical testing). Agitate the samples for a predetermined period (e.g., 24 to 72 hours). It is crucial to establish the time required to reach a plateau, where the concentration does not change over subsequent time points.[16]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Subsequently, filter the supernatant through a chemically inert, fine-pore filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles. Centrifugation followed by careful withdrawal of the supernatant is an alternative.

-

Quantification: Accurately dilute a known volume of the clear filtrate with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.[18]

-

Calculation: Using the measured concentration from the diluted sample and the dilution factor, calculate the original concentration in the saturated solution. This value is the equilibrium solubility, typically expressed in mg/mL or mol/L.

This workflow is a self-validating system; taking samples at multiple time points (e.g., 24, 48, 72 hours) and demonstrating that the concentration has stopped increasing confirms that equilibrium has been reached.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Data Presentation

Systematic recording of experimental data is crucial for comparison and analysis. The following table provides a structured format for documenting solubility results.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | pH (of Saturated Solution) | Observations |

| Deionized Water | 25 | ||||

| Deionized Water | 37 | ||||

| Phosphate Buffer | 25 | 7.4 | |||

| 0.1 N HCl | 25 | 1.2 | |||

| Ethanol | 25 | N/A | |||

| Methanol | 25 | N/A | |||

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | |||

| Hexane | 25 | N/A |

Conclusion

While specific quantitative data for 2-Amino-2-phenylpropan-1-ol hydrochloride requires experimental determination, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of physical chemistry. Its nature as an amine hydrochloride salt suggests high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in non-polar media. For drug development professionals, this predictive framework is invaluable for initial solvent screening for synthesis, purification, and formulation. However, it must be complemented by rigorous experimental verification using standardized protocols, such as the shake-flask method detailed herein, to generate the precise and reliable data essential for successful pharmaceutical development.

References

Sources

- 1. 2-Amino-1-phenylpropan-1-ol hydrochloride | C9H14ClNO | CID 9065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-2-phenylpropan-1-ol | C9H13NO | CID 349733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Determining the Thermodynamic Properties of Salt Dissolution | Glendale Community College - Edubirdie [edubirdie.com]

- 7. webassign.net [webassign.net]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 11. theses.gla.ac.uk [theses.gla.ac.uk]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. uspnf.com [uspnf.com]

- 17. biorelevant.com [biorelevant.com]

- 18. improvedpharma.com [improvedpharma.com]

An In-Depth Technical Guide to 2-Amino-2-phenylpropan-1-ol Hydrochloride for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Chiral Building Block

2-Amino-2-phenylpropan-1-ol hydrochloride is a chiral amino alcohol that serves as a crucial intermediate and building block in modern organic and medicinal chemistry. Its structure, featuring a stereocenter at the carbon bearing the amino and phenyl groups, makes it a valuable asset in asymmetric synthesis, where precise control of molecular three-dimensionality is paramount to biological activity. This guide provides a comprehensive technical overview of 2-Amino-2-phenylpropan-1-ol hydrochloride, encompassing its chemical identity, synthesis, analytical characterization, applications in drug development, and essential safety considerations. The insights provided herein are tailored for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

A clear understanding of the chemical identity of 2-Amino-2-phenylpropan-1-ol hydrochloride is fundamental for its effective use. The presence of a chiral center gives rise to two enantiomers, (S) and (R), as well as the racemic mixture. It is critical to use the correct CAS number corresponding to the specific stereoisomer required for a given application.

| Property | Value | Source(s) |

| Chemical Name | 2-Amino-2-phenylpropan-1-ol hydrochloride | N/A |

| Molecular Formula | C₉H₁₄ClNO | [1][2] |

| Molecular Weight | 187.67 g/mol | [3] |

| CAS Number (Racemate) | 18110-40-2 | [1][2] |

| CAS Number ((S)-enantiomer) | 26339-70-8 | [4] |

| CAS Number ((R)-enantiomer) | 31917-23-4 | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | Varies by stereoisomer; typically in the range of 190-200 °C | N/A |

| Solubility | Soluble in water and lower alcohols (methanol, ethanol). Limited solubility in non-polar organic solvents. | [5][6] |

| pKa | The amine group's pKa is expected to be in the range of 9-10, typical for primary amino alcohols. | N/A |

Synthesis of 2-Amino-2-phenylpropan-1-ol Hydrochloride: From Classical Methods to Modern Asymmetric Approaches

The synthesis of 2-Amino-2-phenylpropan-1-ol hydrochloride can be achieved through various routes, ranging from classical reductive methods to sophisticated enantioselective syntheses. The choice of method depends on the desired stereochemical purity and the scale of the reaction.

Classical Synthesis: Reductive Amination

A traditional and robust method for preparing racemic 2-Amino-2-phenylpropan-1-ol involves the reductive amination of a suitable ketone precursor. One common starting material is 1-hydroxy-1-phenyl-2-propanone.

Experimental Protocol: Reductive Amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone

This protocol describes the synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol, which can then be converted to the hydrochloride salt.[7]

-

Reaction Setup: In a high-pressure autoclave, combine (R)-(−)-1-hydroxy-1-phenyl-2-propanone (1 equivalent), a source of ammonia (e.g., ammonium acetate or aqueous ammonia), and a hydrogenation catalyst such as Raney nickel. The reaction is typically carried out in a protic solvent like methanol or ethanol.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas (typically 40-50 bar) and heat the reaction mixture to a temperature ranging from 25°C to 80°C.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Work-up and Isolation: Upon completion, the catalyst is carefully filtered off. The solvent is removed under reduced pressure. The resulting crude amino alcohol is then dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ethanol or gaseous HCl) to precipitate the hydrochloride salt.

-

Purification: The precipitated 2-Amino-2-phenylpropan-1-ol hydrochloride can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Sources

- 1. 2-AMINO-2-PHENYLPROPAN-1-OL HCL | 18110-40-2 [chemicalbook.com]

- 2. 2-AMINO-2-PHENYLPROPAN-1-OL HCL CAS#: 18110-40-2 [m.chemicalbook.com]

- 3. (1R,2S)-2-amino-1-phenylpropan-1-ol;hydron;chloride | C9H14ClNO | CID 49853402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-2-Amino-2-phenylpropan-1-ol hydrochloride [myskinrecipes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. researchgate.net [researchgate.net]

The Rise and Fall of a Sympathomimetic: A Technical History of Phenylpropanolamine and Its Analogs

Abstract

This in-depth technical guide provides a comprehensive historical and scientific overview of phenylpropanolamine (PPA) and its structural and functional analogs, primarily ephedrine and pseudoephedrine. We will trace the journey of these compounds from their origins in traditional Chinese medicine to their synthesis, pharmacological characterization, widespread clinical use, and eventual regulatory restriction. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the scientific process, the evolution of pharmacological understanding, and the interplay between therapeutic benefit and adverse effects that define the lifecycle of many pharmaceutical agents. We will delve into the key discoveries, the experimental methodologies that underpinned them, and the structure-activity relationships that govern the effects of this class of sympathomimetic amines.

The Precursors: A Legacy from Traditional Medicine

The story of phenylpropanolamine is inextricably linked to its natural precursors found in the Ephedra genus of plants, known in traditional Chinese medicine as Ma Huang. For millennia, Ephedra has been utilized for its medicinal properties, particularly in treating respiratory ailments.[1] The active components of Ephedra were not isolated and identified until the late 19th and early 20th centuries, a pivotal moment that bridged ancient herbal remedies with modern pharmacology.

The Isolation of Ephedrine

In 1885, Japanese chemist Nagai Nagayoshi first isolated an active alkaloid from Ephedra vulgaris, which he named ephedrine.[1][2] However, his discovery remained largely obscure in the Western scientific community for several decades. It was the work of K.K. Chen and Carl F. Schmidt in the early 1920s that brought ephedrine to the forefront of modern medicine.[3][4] They re-isolated the compound and systematically investigated its pharmacological properties, noting its sympathomimetic effects, which were similar to but longer-lasting than those of adrenaline.[3] A crucial advantage of ephedrine was its oral bioavailability, a significant improvement over the injectable adrenaline.[3]

The Emergence of Pseudoephedrine

Pseudoephedrine, a diastereomer of ephedrine, also occurs naturally in Ephedra. It was first isolated in 1889 by German chemists Ladenburg and Oelschlägel from a sample provided by the Merck pharmaceutical company.[5] Like ephedrine, its widespread medical use as a decongestant began after its synthesis in the 1920s.[5]

The Synthesis and Introduction of Phenylpropanolamine

The early 20th century was a period of significant advancement in synthetic organic chemistry, enabling the creation of novel compounds with therapeutic potential. Phenylpropanolamine (PPA), also known as norephedrine, was first synthesized around 1910.[6] It was patented as a mydriatic (a substance that dilates the pupil) in 1913.[6] The pressor effects, or its ability to raise blood pressure, were characterized in the late 1920s and 1930s, leading to its introduction into medical practice during the 1930s.[6][7]

Chemical Structure and Stereoisomers

Phenylpropanolamine is a phenethylamine and a member of the substituted amphetamine chemical class.[6] It has two chiral centers, meaning it can exist in four different stereoisomeric forms: dextro- and levo-norephedrine, and dextro- and levo-norpseudoephedrine.[8] The most commonly used form in pharmaceutical preparations was a racemic mixture of dl-norephedrine.[6]

Figure 1: Structural relationships of phenylpropanolamine and its key analogs.

Pharmacological Profile: An Indirectly Acting Sympathomimetic

Initially, phenylpropanolamine was believed to act as a direct agonist at adrenergic receptors.[6] However, subsequent research revealed that it has weak or negligible affinity for these receptors.[6] The primary mechanism of action of PPA is as an indirectly acting sympathomimetic agent.[6][9]

Mechanism of Action

Phenylpropanolamine acts as a releasing agent for norepinephrine and, to a lesser extent, dopamine.[6] It achieves this by entering the presynaptic neuron and promoting the release of these neurotransmitters from storage vesicles into the synaptic cleft.[9] The increased concentration of norepinephrine in the synapse then activates postsynaptic alpha- and beta-adrenergic receptors, leading to the observed physiological effects.[9][10]

Figure 2: Simplified mechanism of action of Phenylpropanolamine.

Pharmacokinetics

Phenylpropanolamine is well-absorbed orally, with an onset of action between 15 and 30 minutes.[11] It has a high bioavailability and is minimally metabolized, with approximately 90% of the drug excreted unchanged in the urine.[6][11] The elimination half-life is around 4 hours.[6][11]

| Pharmacokinetic Parameter | Value |

| Bioavailability | High |

| Protein Binding | 20% |

| Metabolism | Minimal (3-4%) |

| Onset of Action (Oral) | 15-30 minutes |

| Elimination Half-life | 4 hours (range 3.7-4.9 hours) |

| Duration of Action (Oral) | 3 hours |

| Excretion | 90% unchanged in urine |

Table 1: Pharmacokinetic properties of Phenylpropanolamine.[6][11]

Clinical Applications and Therapeutic Uses

The sympathomimetic effects of phenylpropanolamine led to its widespread use in several clinical applications.

Nasal Decongestant

The activation of alpha-adrenergic receptors in the nasal mucosa causes vasoconstriction, which reduces blood flow and decreases swelling and congestion.[9] This made PPA a common ingredient in over-the-counter and prescription cough and cold remedies.[6]

Appetite Suppressant

The central nervous system stimulating effects of PPA, likely through its influence on norepinephrine levels in the hypothalamus, led to its use as an anorectic agent.[9] The hypothalamus is a key brain region involved in regulating hunger and satiety.[9]

Veterinary Use

Despite its withdrawal from human use in many countries, phenylpropanolamine is still used in veterinary medicine to treat urinary incontinence in dogs.[6][12] It works by increasing the tone of the urethral sphincter muscle.[10]

The Unraveling of Safety: Adverse Effects and Regulatory Action

While effective for its intended uses, concerns about the safety of phenylpropanolamine began to emerge, primarily related to its cardiovascular effects.

Adverse Effects

The most common side effects of PPA are related to its sympathomimetic activity and include increased heart rate and blood pressure, restlessness, and dry mouth.[11] More serious, though rare, adverse events were also reported, including arrhythmias, seizures, and psychotic disturbances.[11]

The Link to Hemorrhagic Stroke

The most significant safety concern that ultimately led to the widespread removal of PPA from the market was its association with an increased risk of hemorrhagic stroke, particularly in young women.[9][13] A key study, the Yale University Hemorrhagic Stroke Project, was a case-control study that found a significant association between PPA use and hemorrhagic stroke.[13][14] The study estimated that PPA caused between 200 and 500 strokes per year in the 18-to-49-year-old age group.[6]

Regulatory Response

In November 2000, the U.S. Food and Drug Administration (FDA) issued a public health advisory recommending that consumers avoid products containing PPA.[13] The FDA requested that all drug companies discontinue marketing products with this ingredient. In 2005, the FDA formally removed PPA from over-the-counter sale and reclassified it as not "generally recognized as safe and effective" (GRASE).[6] Similar regulatory actions were taken in other countries, including Canada and Australia.[6]

The Search for Safer Alternatives

The withdrawal of phenylpropanolamine from the market led to the increased use of other nasal decongestants, most notably pseudoephedrine. However, pseudoephedrine itself has faced increasing restrictions due to its use as a precursor in the illicit synthesis of methamphetamine.[5][15] This has prompted the development of alternative decongestants and, in some cases, the reformulation of products to exclude sympathomimetic amines altogether.

Experimental Methodologies

The understanding of phenylpropanolamine and its analogs was built upon a foundation of various experimental techniques.

Isolation and Synthesis

-

Early Isolation of Ephedrine: K.K. Chen and his colleagues utilized the ammonia-chloroform method to successfully isolate ephedrine from Ma Huang in the 1920s.[4]

-

The dried and powdered Ma Huang plant material is treated with an alkaline solution, such as ammonia, to liberate the free base form of the alkaloids.

-

The free bases are then extracted into an organic solvent, such as chloroform.

-

The chloroform extract is then washed and evaporated to yield the crude alkaloid mixture.

-

Further purification steps, such as recrystallization, are employed to obtain pure ephedrine.

-

-

Synthesis of Phenylpropanolamine: A common laboratory synthesis involves the reaction of benzaldehyde with an amino acid, such as L-alanine, followed by decarboxylation.[16]

-

Formation of an Intermediate Amine: Benzaldehyde is reacted with L-alanine, where the amine group of the amino acid attacks the carbonyl carbon of the benzaldehyde.

-

Reduction and Hydroxy Group Formation: The intermediate is then reduced, converting the carbonyl group to a hydroxyl group.

-

Decarboxylation: The carboxylic acid group is removed as carbon dioxide to yield phenylpropanolamine.[16]

-

Salt Formation: The final product is often converted to its hydrochloride salt for pharmaceutical use.[16]

-

Pharmacological Characterization

The pressor effects of PPA and its analogs were extensively studied in animal models. A typical experimental workflow would involve:

-

Animal Preparation: Anesthetized animals, such as dogs or rats, are surgically prepared to allow for the continuous monitoring of cardiovascular parameters.

-

Catheterization: Catheters are inserted into an artery (e.g., carotid or femoral) to measure blood pressure and into a vein for drug administration.

-

Drug Administration: A range of doses of the test compound (e.g., phenylpropanolamine) are administered intravenously.

-

Data Acquisition: Blood pressure and heart rate are continuously recorded using a pressure transducer and a data acquisition system.

-

Data Analysis: The changes in blood pressure and heart rate from baseline are measured for each dose to construct a dose-response curve and determine the potency and efficacy of the compound.

Figure 3: A generalized workflow for the in vivo pharmacological characterization of pressor agents.

Conclusion

The history of phenylpropanolamine and its analogs is a compelling narrative of scientific discovery, therapeutic innovation, and the paramount importance of post-marketing surveillance. From its roots in traditional medicine to its synthesis and widespread use, PPA offered tangible benefits to many. However, the eventual discovery of a rare but severe adverse effect underscored the critical need for ongoing safety evaluation of all pharmaceutical agents. The story of PPA serves as a valuable case study for professionals in drug development, highlighting the dynamic and evolving nature of our understanding of pharmacology and the delicate balance between a drug's efficacy and its potential for harm.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Phenylpropanolamine Hydrochloride? [Link][9]

-

Today's Veterinary Practice. (2021, April 7). Phenylpropanolamine for Urinary Incontinence. [Link][10]

-

Clinician's Brief. Phenylpropanolamine. [Link]

-

Pharmacology of Phenylpropanolamine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8). YouTube. [Link][11]

-

Therapeutic Goods Administration (TGA). (2006, March 7). Phenylpropanolamine. [Link]

-

PubMed Central. Ko Kuei Chen: a pioneer of modern pharmacological research in China. [Link][4]

-

U.S. Food and Drug Administration (FDA). (2015, December 7). Science Background - Safety of Phenylpropanolamine. [Link][13]

-

Galaxy.ai. (2019, October 12). Understanding the Synthesis of Phenylpropanolamine. [Link][16]

-

Federal Register. (2005, December 22). Phenylpropanolamine-Containing Drug Products for Over-the-Counter Human Use; Tentative Final Monographs. [Link]

-

National Center for Biotechnology Information. Pseudoephedrine. PubChem. [Link]

-

Federal Register. (2014, February 20). Phenylpropanolamine; Withdrawal of Approval of 13 New Drug Applications and 7 Abbreviated New Drug Applications. [Link]

-

PubMed. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. [Link]

-

American Chemical Society. (2017, February 20). Pseudoephedrine. [Link][15]

-

Sciencemadness.org. Ephedrine and Related Substances. [Link]

-

Wikipedia. Khat. [Link]

-

ResearchGate. Possible phenylpropanolamine (PPA) isomers. [Link]

-

PubMed. Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship. [Link]

-

PrepChem.com. Synthesis of l-phenylpropanolamine. [Link]

-

PubMed. Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat. [Link]

- Google Patents. DE3242922A1 - PHENYLPROPANOLAMINE, THEIR PRODUCTION AND USE.

-

Improbable Research. A Simple and Convenient Synthesis of Pseudoephedrine From N-Methylamphetamine. [Link]

-

MedPath. (2025, September 17). ZyVet Launches First FDA-Approved Generic Phenylpropanolamine for Canine Urinary Incontinence. [Link][12]

-

National Center for Biotechnology Information. The advent of a new pseudoephedrine product to combat methamphetamine abuse. [Link]

-

PubMed. Structure-activity Relationship Studies of Propafenone Analogs Based on P-glycoprotein ATPase Activity Measurements. [Link]

-

Filo. (2025, April 1). Phenylpropanolamine (PPA) has long been an ingredient in many cold remedi... [Link]

-

PetHelpful. (2023, April 30). Are There Alternatives to Proin for a Dog Dribbling Urine? [Link]

-

Whole Dog Journal. (2023, May 30). Dog Incontinence Medications. [Link]

-

Greytalk. (2013, April 14). Phenylpropanolamine (Proin) Vs Diethylstilbestrol (Des). [Link]

Sources

- 1. The history of Ephedra (ma-huang) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ia804500.us.archive.org [ia804500.us.archive.org]

- 3. Ephedra: Once a Boon, Now a Bane [triggered.edina.clockss.org]

- 4. Ko Kuei Chen: a pioneer of modern pharmacological research in China - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudoephedrine - Wikipedia [en.wikipedia.org]

- 6. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. What is the mechanism of Phenylpropanolamine Hydrochloride? [synapse.patsnap.com]

- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 11. m.youtube.com [m.youtube.com]

- 12. trial.medpath.com [trial.medpath.com]

- 13. Science Background - Safety of Phenylpropanolamine | FDA [fda.gov]

- 14. grokipedia.com [grokipedia.com]

- 15. Pseudoephedrine - American Chemical Society [acs.org]

- 16. galaxy.ai [galaxy.ai]

An In-depth Technical Guide to the Stereoisomers and Enantiomers of 2-Amino-2-phenylpropan-1-ol

This guide provides a comprehensive technical overview of the stereoisomers of 2-amino-2-phenylpropan-1-ol, a chiral amino alcohol with significant potential in pharmaceutical and chemical research. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, resolution, and characterization of its enantiomers. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating through clear, step-by-step protocols and analytical verification.

The Critical Role of Chirality: An Introduction to 2-Amino-2-phenylpropan-1-ol

Chirality is a fundamental concept in drug development, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological properties. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different interactions with the chiral environment of biological systems, such as enzymes and receptors.[1][2] The molecule 2-amino-2-phenylpropan-1-ol possesses a single chiral center at the C2 carbon, which is bonded to an amino group, a methyl group, a hydroxymethyl group, and a phenyl group. This results in the existence of two enantiomers: (R)-2-amino-2-phenylpropan-1-ol and (S)-2-amino-2-phenylpropan-1-ol.

The distinct biological activities of enantiomers necessitate their separation and individual evaluation. One enantiomer may be therapeutically active, while the other could be inactive, or worse, contribute to undesirable side effects.[3] Therefore, the ability to synthesize, separate, and analyze the individual enantiomers of 2-amino-2-phenylpropan-1-ol is of paramount importance for any research or development program involving this compound.

Caption: Stereoisomers of 2-Amino-2-phenylpropan-1-ol.

Synthesis of Racemic 2-Amino-2-phenylpropan-1-ol

The synthesis of the racemic mixture is the first step towards obtaining the pure enantiomers. A common and effective method for the synthesis of amino alcohols is the reductive amination of a corresponding ketone precursor.[4] In the case of 2-amino-2-phenylpropan-1-ol, the synthesis can be approached from 1-hydroxy-1-phenylpropan-2-one.

Experimental Protocol: Reductive Amination

This protocol is based on established methods for the synthesis of similar amino alcohols.[5]

-

Reaction Setup: In a high-pressure reactor, dissolve 1-hydroxy-1-phenylpropan-2-one in methanol.

-

Addition of Reagents: Add an excess of ammonia in methanol and a Raney nickel catalyst.

-

Hydrogenation: Pressurize the reactor with hydrogen gas and heat the mixture. The reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

-

Work-up: After the reaction is complete, cool the reactor, and carefully filter the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude racemic 2-amino-2-phenylpropan-1-ol.

-

Purification: The crude product can be purified by crystallization or column chromatography to obtain the racemic amino alcohol in high purity.

Resolution of Enantiomers by Diastereomeric Salt Formation

The separation of enantiomers, or resolution, is a critical step in chiral chemistry. Diastereomeric salt formation is a classical and robust method for the resolution of racemic amines.[6][7] This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3]

Choice of Resolving Agent

Tartaric acid is a widely used and effective resolving agent for amines due to its availability in both enantiomeric forms and its ability to form crystalline salts.[8] For the resolution of 2-amino-2-phenylpropan-1-ol, (+)-tartaric acid can be used to selectively crystallize one of the diastereomeric salts.

Experimental Protocol: Diastereomeric Resolution

-

Salt Formation: Dissolve the racemic 2-amino-2-phenylpropan-1-ol in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution. The crystallization process can be optimized by adjusting the temperature and solvent composition.

-

Isolation of Diastereomeric Salt: The crystallized salt is collected by filtration and washed with a small amount of cold solvent to remove impurities. The purity of the diastereomeric salt can be assessed by measuring its specific rotation.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base, such as sodium hydroxide, to liberate the free amine. The enantiomerically enriched 2-amino-2-phenylpropan-1-ol is then extracted with an organic solvent.

-

Recovery of the Other Enantiomer: The mother liquor from the crystallization step, which is enriched in the other diastereomer, can be treated in a similar manner with (-)-tartaric acid to isolate the other enantiomer.

Caption: Workflow for Diastereomeric Salt Resolution.

Asymmetric Synthesis: A Direct Approach to Enantiomers

As an alternative to resolution, asymmetric synthesis provides a direct route to a single, desired enantiomer.[9] This approach involves the use of a chiral catalyst or auxiliary to control the stereochemical outcome of the reaction. For the synthesis of enantiomerically pure 2-amino-2-phenylpropan-1-ol, a chiral catalyst can be employed in the reductive amination of the ketone precursor.

Analytical Characterization: Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of the resolved or synthesized 2-amino-2-phenylpropan-1-ol must be determined. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for this purpose.[1][10] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Chiral HPLC Method Development

Based on established methods for similar amino alcohols, a normal-phase HPLC method using a polysaccharide-based CSP is recommended.[11]

| Parameter | Recommended Condition | Rationale |

| Column | Polysaccharide-based CSP (e.g., Chiralpak IA or AD-H) | These CSPs have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amines and amino alcohols.[10] |

| Mobile Phase | n-Hexane / Isopropanol (with 0.1% diethylamine) | A normal-phase mobile phase provides good selectivity for many chiral separations on polysaccharide-based CSPs. Diethylamine is added to improve peak shape and reduce tailing of the basic amine analytes.[11] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | The phenyl group in the molecule allows for strong UV absorbance. |

| Temperature | 25 °C | Room temperature is a good starting point for method development. |

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation: Prepare a standard solution of the racemic 2-amino-2-phenylpropan-1-ol and a solution of the resolved enantiomer in the mobile phase at a concentration of approximately 1 mg/mL.

-

Injection: Inject the racemic standard to determine the retention times of the two enantiomers and the resolution factor.

-

Analysis: Inject the sample of the resolved enantiomer to determine its enantiomeric purity by comparing the peak areas of the two enantiomers.

-

Quantification: The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.

Pharmacological and Toxicological Considerations

While specific pharmacological and toxicological data for the individual enantiomers of 2-amino-2-phenylpropan-1-ol are not extensively available in the public domain, the principles of stereoselectivity in drug action are well-established. It is highly probable that the (R)- and (S)-enantiomers of this compound will exhibit different pharmacokinetic and pharmacodynamic profiles. For many chiral drugs, one enantiomer is responsible for the therapeutic effect, while the other may be inactive or contribute to adverse effects.[3] Therefore, it is imperative for any drug development program involving 2-amino-2-phenylpropan-1-ol to thoroughly investigate the biological activities of each enantiomer separately.

Conclusion

This technical guide has provided a comprehensive overview of the stereoisomers of 2-amino-2-phenylpropan-1-ol, with a focus on their synthesis, resolution, and analysis. The protocols and methodologies described herein are based on established scientific principles and provide a solid foundation for researchers and drug development professionals working with this chiral molecule. The importance of understanding and controlling the stereochemistry of 2-amino-2-phenylpropan-1-ol cannot be overstated, as it is a critical factor in ensuring the safety and efficacy of any potential therapeutic application.

References

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). Retrieved from [Link]

- Google Patents. (n.d.). EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.